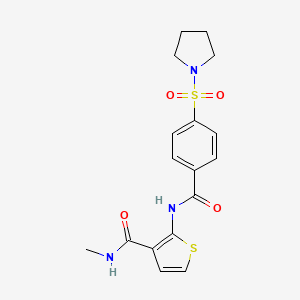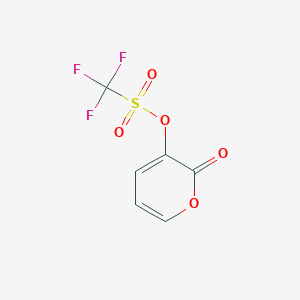
3-(Trifluoromethanesulfonyloxy)pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethanesulfonyloxy)pyran-2-one is a chemical compound that belongs to the class of pyran derivatives . Pyrans are six-membered oxygen-containing heterocyclic compounds that exhibit a broad spectrum of biological and pharmaceutical properties .
Synthesis Analysis
The synthesis of pyran derivatives, including 3-(Trifluoromethanesulfonyloxy)pyran-2-one, can be achieved through multicomponent reaction (MCR) approaches . These approaches involve one-pot reactions of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis .Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethanesulfonyloxy)pyran-2-one is characterized by a six-membered oxygen-containing heterocyclic ring . The position of one sp3 hybridized carbon is determined by adding H in its name . Pyran heterocycle can be classified depending upon the position of H to give 2 or 4 -pyran molecule .Chemical Reactions Analysis
The chemical reactions involving 3-(Trifluoromethanesulfonyloxy)pyran-2-one are typically multicomponent reactions that result in the formation of pyran moiety fused with other heterocycles . These reactions are characterized by high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .Aplicaciones Científicas De Investigación
Synthesis of Antitumor Compounds
A novel series of A-ring modified hexacyclic camptothecin derivatives containing a pyranone ring fused at the 9-positions and 10-positions were designed and synthesized . These new derivatives were screened against four human tumor cell lines and the results showed most of the compounds possessed comparable cytotoxicity to 10-hydroxycamptothecin (HCPT) in vitro .
Seed Priming Agent
The smoke-derived compound 3-methyl-2H-furo[2,3-c]pyran-2-one has been documented for its stimulatory role on germination and post-germination events . It has been used as a priming agent for tomato seeds . The butenolide-primed seeds produced significantly more vigorous seedlings than water-primed seeds or seeds in the continuous presence of either water or butenolide .
Anticancer Scaffolds in Medicinal Chemistry
Pyrans, including pyranones, have been a focal point for researchers worldwide due to their diverse anticancer capabilities . This heterocycle provides a summary of pyran-based anticancer compounds .
Direcciones Futuras
The future directions in the research of 3-(Trifluoromethanesulfonyloxy)pyran-2-one and other pyran derivatives involve the development of green synthesis methods . These methods aim to improve the efficiency and sustainability of the synthesis process, making it more environmentally friendly and cost-effective .
Propiedades
IUPAC Name |
(2-oxopyran-3-yl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O5S/c7-6(8,9)15(11,12)14-4-2-1-3-13-5(4)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQIQBJSTNLUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=O)C(=C1)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethanesulfonyloxy)pyran-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

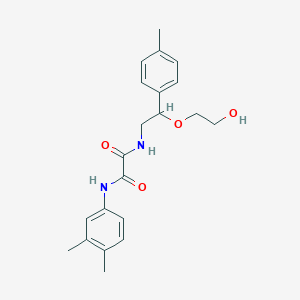
![(2E)-3-(furan-2-yl)-1-{3-[(2E)-3-(furan-2-yl)prop-2-enoyl]phenyl}prop-2-en-1-one](/img/structure/B2553948.png)

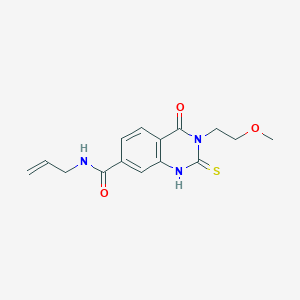
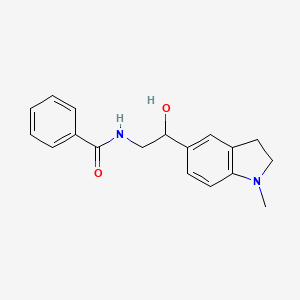
![(6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B2553954.png)
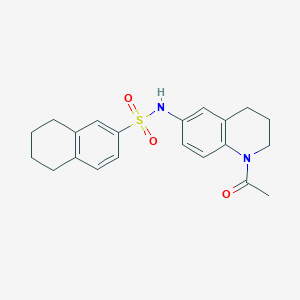

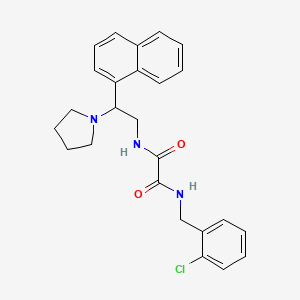
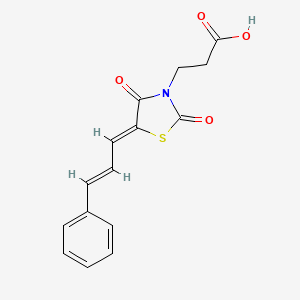
![3-(((3,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2553962.png)
![(4-((2-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2553964.png)

